Methyl 2-amino-3-bromo-6-methoxybenzoate
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Overview
Description
Methyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-bromo-6-methoxybenzoate typically involves the bromination of methyl 2-amino-6-methoxybenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of methyl 2-amino-3-alkoxy-6-methoxybenzoate.
Oxidation: Formation of methyl 2-nitro-3-bromo-6-methoxybenzoate.
Reduction: Formation of methyl 2-amino-6-methoxybenzoate.
Scientific Research Applications
Methyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-bromo-5-methoxybenzoate: Similar structure but with the methoxy group at the 5-position instead of the 6-position.
Methyl 2-amino-3-methoxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 3-amino-2-bromo-6-methoxybenzoate: Similar structure but with the amino group at the 3-position instead of the 2-position
Uniqueness
Methyl 2-amino-3-bromo-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-6-methoxybenzoate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
XFUWJFGCBWXXLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C(=O)OC |
Origin of Product |
United States |
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